molecular formula C23H31ClFN5O5S2 B14694282 3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 31368-57-7

3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14694282
CAS No.: 31368-57-7
M. Wt: 576.1 g/mol
InChI Key: NEPRICDFKCWBJJ-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a phenyl group, and a sulfonyl fluoride moiety. Its molecular formula is C18H23ClF2N6O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. The initial step typically includes the chlorination of 4,6-diamino-2,2-dimethyl-1,3,5-triazine to introduce the chlorine atom. This is followed by the attachment of the phenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and substituted triazines .

Scientific Research Applications

3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

31368-57-7

Molecular Formula

C23H31ClFN5O5S2

Molecular Weight

576.1 g/mol

IUPAC Name

3-chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C21H25ClFN5O2S.C2H6O3S/c1-21(2)27-19(24)26-20(25)28(21)16-9-5-7-14(12-16)6-3-4-8-15-10-11-17(13-18(15)22)31(23,29)30;1-2-6(3,4)5/h5,7,9-13H,3-4,6,8H2,1-2H3,(H4,24,25,26,27);2H2,1H3,(H,3,4,5)

InChI Key

NEPRICDFKCWBJJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=CC(=C2)CCCCC3=C(C=C(C=C3)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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